molecular formula C24H16O3 B15029670 4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one

4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B15029670
M. Wt: 352.4 g/mol
InChI Key: MPXSAEAEQLULQY-UHFFFAOYSA-N
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Description

4-Methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one is an angular furocoumarin derivative characterized by a fused furan-chromenone core. Its structure includes methyl and phenyl substituents at positions 4 and 3,9, respectively, which confer distinct physicochemical and biological properties.

Properties

Molecular Formula

C24H16O3

Molecular Weight

352.4 g/mol

IUPAC Name

4-methyl-3,9-diphenylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C24H16O3/c1-15-12-20-23(18(13-21(25)27-20)16-8-4-2-5-9-16)24-22(15)19(14-26-24)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

MPXSAEAEQLULQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=CO4)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of furocoumarins are heavily influenced by substituent type and position. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Method Key Differences vs. Target Compound
4-Methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one 4-CH₃, 3,9-C₆H₅ C₂₄H₁₆O₃ 352.39 Antibacterial, antifungal (inferred) Williamson reaction (similar) High lipophilicity due to phenyl groups
2,8-Dihydroxy-7H-furo[2,3-f]chromen-7-one 2,8-OH C₁₁H₆O₅ 218.17 Antibacterial, antiparasitic Plant extraction Hydroxyl groups enhance solubility
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one 4,9-CH₃, 3-C₆H₅ C₁₉H₁₄O₃ 290.32 N/A (synthetic intermediate) Williamson reaction Reduced steric hindrance vs. diphenyl groups
5-Methoxy-7H-furo[2,3-f]chromen-7-one 5-OCH₃ C₁₂H₈O₄ 216.19 Cytotoxic Column chromatography Methoxy group increases electron density
8-Benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one 2,3,4,9-CH₃, 8-CH₂C₆H₅ C₂₂H₂₀O₃ 332.40 N/A (commercial intermediate) Not specified Multiple methyl groups reduce reactivity
4,9-Dimethoxy-7H-furo[3,2-g]chromen-7-one 4,9-OCH₃ (linear isomer) C₁₃H₁₀O₅ 246.22 USP reference standard Not specified Linear furan ring orientation

Biological Activity

4-Methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one is a synthetic compound belonging to the chromenone class, characterized by its unique structure comprising a fused benzopyran and furan moiety. Its molecular formula is C24H16O3C_{24}H_{16}O_{3} with a molecular weight of approximately 352.38 g/mol. This compound has garnered interest due to its potential biological activities, which are still under investigation.

Chemical Structure and Synthesis

The compound features a furochromenone backbone with substitutions at the 3 and 9 positions by phenyl groups and a methyl group at the 4 position. The synthesis of this compound typically involves multi-step organic reactions, which are crucial for producing derivatives with enhanced properties or new functionalities.

Anticancer Properties

Research on similar chromenone derivatives has indicated various biological activities, particularly anticancer effects. For instance, studies have shown that compounds with structural similarities to this compound can exhibit significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast), SW480 (colon), and A549 (lung) cells. These studies often employ assays like MTT to assess cell viability and flow cytometry to evaluate apoptosis and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Preliminary research suggests that derivatives of chromenones may possess anti-inflammatory properties. This activity is often assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines or enzymes such as COX-2. However, specific data on this compound's anti-inflammatory effects require further investigation .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
4-Methyl-3,9-diphenylfuro[2,3-f]chromen-7-one C24H16O3Similar structure but differing substituents
4-Chloro-9-methoxyfuro(3,2-g)chromen-7-one C24H16ClO3Contains chlorine and methoxy groups
4-Methoxy-3-(4-methoxyphenyl)-furo(2,3-g)chromen-7-one C25H20O4Additional methoxy group enhances solubility

The dual phenyl substitution in this compound enhances its stability and may broaden its interaction profiles with biological targets compared to its analogs.

Case Studies and Research Findings

While specific case studies focused solely on this compound are scarce, research into related compounds provides insights into potential therapeutic applications. For example:

  • Anticancer Activity : A study examined various coumarin derivatives for their anticancer properties against multiple cancer cell lines. The most potent compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through G2/M phase arrest .
  • Antimicrobial Activity : Another investigation into chromenone derivatives revealed promising results against bacterial strains responsible for common infections. The compounds exhibited dose-dependent inhibition of bacterial growth .

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